Ethyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate Ethyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 869299-09-2
VCID: VC15967072
InChI: InChI=1S/C9H7NO4S/c1-2-13-9(12)7-10-5-3-4-15-6(5)8(11)14-7/h3-4H,2H2,1H3
SMILES:
Molecular Formula: C9H7NO4S
Molecular Weight: 225.22 g/mol

Ethyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate

CAS No.: 869299-09-2

Cat. No.: VC15967072

Molecular Formula: C9H7NO4S

Molecular Weight: 225.22 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate - 869299-09-2

Specification

CAS No. 869299-09-2
Molecular Formula C9H7NO4S
Molecular Weight 225.22 g/mol
IUPAC Name ethyl 4-oxothieno[3,2-d][1,3]oxazine-2-carboxylate
Standard InChI InChI=1S/C9H7NO4S/c1-2-13-9(12)7-10-5-3-4-15-6(5)8(11)14-7/h3-4H,2H2,1H3
Standard InChI Key GGSYFQWWKWYSKL-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=NC2=C(C(=O)O1)SC=C2

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core structure comprises a thieno[3,2-d] oxazine ring, which integrates a thiophene moiety fused with a 1,3-oxazine ring. This arrangement positions sulfur at the 1-position and nitrogen at the 3-position of the oxazine component, creating a planar, conjugated system that enhances stability and electronic delocalization. The ethyl carboxylate group at the 2-position introduces steric bulk and polar functionality, influencing solubility and reactivity.

Key bond lengths and angles, derived from X-ray crystallography of analogous structures, suggest significant resonance stabilization. For example, the C=O bond in the oxazine ring measures approximately 1.21 Å, consistent with partial double-bond character due to conjugation with adjacent heteroatoms .

Physicochemical Characteristics

  • Molecular Weight: 211.22 g/mol

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water.

  • Thermal Stability: Decomposes above 250°C, as evidenced by thermogravimetric analysis (TGA) of related thieno-oxazine derivatives .

A comparative analysis of spectroscopic data highlights distinct features:

Spectral TechniqueKey PeaksAssignment
IR (KBr)1745 cm⁻¹Ester C=O stretch
1670 cm⁻¹Oxazine C=O stretch
¹H NMR (CDCl₃)δ 1.35 (t, 3H)Ethyl CH₃
δ 4.30 (q, 2H)Ethyl CH₂
δ 6.85 (d, 1H)Thiophene H

Data adapted from studies on structurally similar compounds .

Synthesis and Derivative Development

Cyclocondensation of Thiophene Precursors

A common method involves the reaction of 3-aminothiophene-2-carboxylates with ethyl 2-chloro-2-oxoacetate in chloroform, catalyzed by triethylamine. This one-pot protocol proceeds via initial nucleophilic substitution, followed by intramolecular cyclization to yield the target compound in ~85% purity .

Mechanistic Overview:

  • Step 1: Nucleophilic attack by the amine on the chlorooxoacetate, forming an intermediate oxamate.

  • Step 2: Cyclization via ester oxygen attacking the carbonyl carbon, eliminating HCl.

Solid-Phase Synthesis

Recent advances utilize polymer-supported reagents to minimize purification steps. For instance, immobilizing the chlorooxoacetate on Wang resin enables efficient cyclization under microwave irradiation (80°C, 20 min), achieving yields comparable to solution-phase methods.

Functionalization Strategies

The ester and oxazine carbonyl groups serve as handles for derivative synthesis:

  • Ester Hydrolysis: Treatment with NaOH/EtOH yields the carboxylic acid, which can be coupled with amines to form amides.

  • Ring Expansion: Reaction with hydrazine generates pyrazolo-thienooxazines, exhibiting enhanced antimicrobial activity.

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro assays against Staphylococcus aureus and Candida albicans demonstrate MIC values of 8–16 µg/mL, surpassing fluconazole in antifungal potency. Mechanistic studies suggest interference with ergosterol biosynthesis in fungi and cell wall integrity in bacteria.

Cell LineIC₅₀ (µM)Reference Compound (IC₅₀)
MCF-712.5Doxorubicin (0.8)
A54918.2Cisplatin (2.1)

Data from; assays conducted via MTT protocol.

Enzyme Inhibition

The compound exhibits moderate inhibition of cyclooxygenase-2 (COX-2) and xanthine oxidase (XO), with Kᵢ values of 45 µM and 32 µM, respectively. Molecular docking simulations highlight hydrogen bonding with Arg120 (COX-2) and Phe649 (XO).

Industrial and Research Applications

Pharmaceutical Intermediate

Ethyl 4-oxo-4H-thieno[3,2-d][1, oxazine-2-carboxylate serves as a precursor to:

  • Antiviral agents: Thienooxazine-pyrimidine hybrids inhibit HIV-1 reverse transcriptase at nanomolar concentrations .

  • Antidepressants: Methylated analogs show serotonin reuptake inhibition comparable to fluoxetine .

Materials Science

Incorporating the compound into polymers enhances thermal stability and optoelectronic properties. For example, polyesters containing thienooxazine units exhibit:

  • Glass transition temperatures (TgT_g) up to 185°C

  • Photoluminescence quantum yields of 0.42 in thin films

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferenceBioactivity Comparison
Ethyl 4-oxo-4H-chromene-2-carboxylateBenzene instead of thiopheneLower antimicrobial activity (MIC 32 µg/mL vs. 16 µg/mL)
Methyl 4-oxo-thienooxazine-2-carboxylateMethyl ester groupImproved COX-2 selectivity (Kᵢ 28 µM)
Thieno[3,2-d]pyrimidine-2-carboxylatePyrimidine ringEnhanced antiviral potency (EC₅₀ 0.2 µM)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator